Colchicine, 10-demethoxy-10-(diethylamino)-

Description

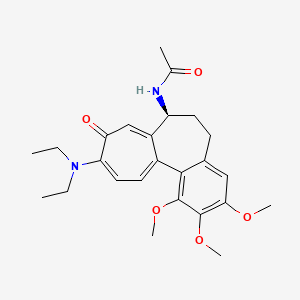

Colchicine, 10-demethoxy-10-(diethylamino)-, is a derivative of colchicine, an alkaloid originally isolated from the plant Colchicum autumnale. This compound is known for its potent biological activities, particularly its ability to bind to tubulin and disrupt microtubule formation, which makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

CAS No. |

6962-03-4 |

|---|---|

Molecular Formula |

C25H32N2O5 |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

N-[(7S)-10-(diethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C25H32N2O5/c1-7-27(8-2)20-12-10-17-18(14-21(20)29)19(26-15(3)28)11-9-16-13-22(30-4)24(31-5)25(32-6)23(16)17/h10,12-14,19H,7-9,11H2,1-6H3,(H,26,28)/t19-/m0/s1 |

InChI Key |

VBJDWXFOMWSFLB-IBGZPJMESA-N |

Isomeric SMILES |

CCN(CC)C1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |

Canonical SMILES |

CCN(CC)C1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of colchicine, 10-demethoxy-10-(diethylamino)-, typically involves the modification of the colchicine molecule. One common method involves the rearrangement of colchicine under the action of sodium methylate to generate allo-colchicine, followed by hydrolysis under alkaline conditions to obtain colchicinic acid. This intermediate is then subjected to a Schmidt rearrangement with an azide reagent under the catalysis of polyphosphoric acid to yield the desired compound .

Industrial Production Methods

The industrial production of colchicine derivatives, including 10-demethoxy-10-(diethylamino)-colchicine, often follows similar synthetic routes but is optimized for large-scale production. This involves ensuring high yields, mild reaction conditions, and easy product purification. The use of polyphosphoric acid as a catalyst in the Schmidt rearrangement is particularly advantageous due to its mild reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions

Colchicine, 10-demethoxy-10-(diethylamino)-, undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the colchicine molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the colchicine scaffold, potentially leading to new derivatives with different biological properties.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methylate for rearrangement, azide reagents for Schmidt rearrangement, and various oxidizing and reducing agents for modifying functional groups. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol and water .

Major Products

The major products formed from these reactions are typically derivatives of colchicine with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Colchicine, 10-demethoxy-10-(diethylamino)-, has a wide range of scientific research applications:

Chemistry: It is used as a tool to study microtubule dynamics and the effects of tubulin-binding agents.

Biology: The compound is used to investigate cell division and the role of microtubules in various cellular processes.

Medicine: Due to its potent cytotoxic activity, it is being explored as a potential anticancer agent.

Mechanism of Action

The primary mechanism of action of colchicine, 10-demethoxy-10-(diethylamino)-, involves binding to tubulin, the protein that forms microtubules. This binding disrupts microtubule formation, leading to the arrest of cell division in the metaphase stage and the induction of apoptosis. The compound also interferes with the intracellular assembly of the inflammasome complex in neutrophils and monocytes, mediating the activation of interleukin-1β, an inflammatory mediator .

Comparison with Similar Compounds

Colchicine, 10-demethoxy-10-(diethylamino)-, is unique among colchicine derivatives due to the presence of the diethylamino group at the 10-position. This modification enhances its cytotoxic activity compared to other derivatives, such as 10-demethoxy-10-methylaminocolchicine and 10-demethoxy-10-N-methylaminocolchicine . These similar compounds also exhibit potent biological activities but may differ in their toxicity profiles and specific applications.

List of Similar Compounds

- 10-demethoxy-10-methylaminocolchicine

- 10-demethoxy-10-N-methylaminocolchicine

- Colchicine C-10-amino-acid derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.